![molecular formula C27H36N8O4S B14129300 Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a morpholine ring, and a thienopyrimidine core
Preparation Methods
The synthesis of tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate involves multiple steps. The process typically starts with the preparation of the thienopyrimidine core, followed by the introduction of the morpholine and piperazine rings. The final step involves the attachment of the tert-butyl group to the piperazine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential antifungal, antibacterial, and anticancer activities.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include:
- Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
These compounds share structural similarities but differ in their functional groups and specific biological activities. The unique combination of the thienopyrimidine core and the morpholine ring in tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C27H36N8O4S |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
tert-butyl 4-[[2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H36N8O4S/c1-17-20(16-33-6-8-35(9-7-33)26(37)39-27(3,4)5)40-22-21(17)31-23(32-24(22)34-10-12-38-13-11-34)19-14-28-25(29-15-19)30-18(2)36/h14-15H,6-13,16H2,1-5H3,(H,28,29,30,36) |
InChI Key |
LHUDUOISDBAQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)NC(=O)C)CN5CCN(CC5)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


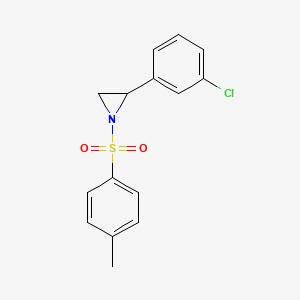
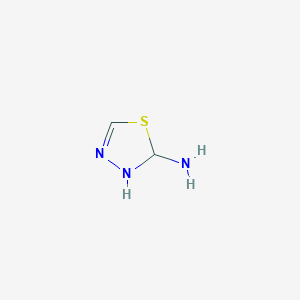
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
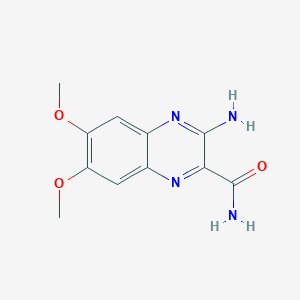
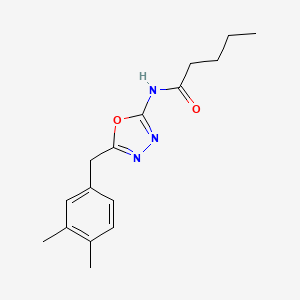
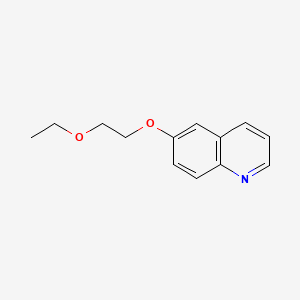

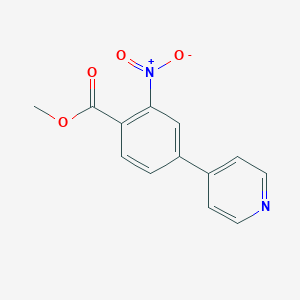
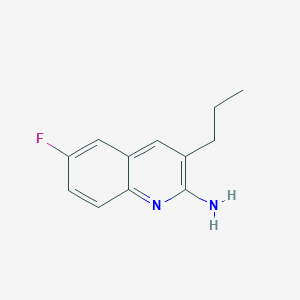

![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)


![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
